molecular formula C24H25F3N2 B5193287 14-Methyl-6-[[2-(trifluoromethyl)phenyl]methyl]-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene

14-Methyl-6-[[2-(trifluoromethyl)phenyl]methyl]-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene

Cat. No.: B5193287
M. Wt: 398.5 g/mol
InChI Key: CUKXSKHIDWFMDP-UHFFFAOYSA-N
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Description

14-Methyl-6-[[2-(trifluoromethyl)phenyl]methyl]-6,10-diazatetracyclo[86105,17011,16]heptadeca-1(17),11(16),12,14-tetraene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Methyl-6-[[2-(trifluoromethyl)phenyl]methyl]-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazatetracyclic core: This can be achieved through a series of cyclization reactions involving nitrogen-containing intermediates.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Methylation: The final step involves the methylation of the core structure using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.

Chemical Reactions Analysis

Types of Reactions

14-Methyl-6-[[2-(trifluoromethyl)phenyl]methyl]-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

14-Methyl-6-[[2-(trifluoromethyl)phenyl]methyl]-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 14-Methyl-6-[[2-(trifluoromethyl)phenyl]methyl]-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The trifluoromethyl group is known to enhance the compound’s ability to interact with these targets, potentially leading to increased potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 14-Methyl-6-[[2-(fluoromethyl)phenyl]methyl]-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene
  • 14-Methyl-6-[[2-(chloromethyl)phenyl]methyl]-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene

Uniqueness

The presence of the trifluoromethyl group in 14-Methyl-6-[[2-(trifluoromethyl)phenyl]methyl]-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

14-methyl-6-[[2-(trifluoromethyl)phenyl]methyl]-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2/c1-16-10-11-21-19(14-16)18-7-4-9-22-23(18)29(21)13-5-12-28(22)15-17-6-2-3-8-20(17)24(25,26)27/h2-3,6,8,10-11,14,22H,4-5,7,9,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXSKHIDWFMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCCN(C4C3=C2CCC4)CC5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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